(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Catalog No.
S1525181
CAS No.
159144-11-3
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-(Dimethylamino)-2-methylpentan-3-one

CAS Number

159144-11-3

Product Name

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

IUPAC Name

(2S)-1-(dimethylamino)-2-methylpentan-3-one

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

QVWGKOYVOZJNRJ-ZETCQYMHSA-N

SMILES

CCC(=O)C(C)CN(C)C

Synonyms

(2S)-1-(Dimethylamino)-2-methyl-3-pentanone

Canonical SMILES

CCC(=O)C(C)CN(C)C

Isomeric SMILES

CCC(=O)[C@@H](C)CN(C)C

(2S)-1-(Dimethylamino)-2-methylpentan-3-one, also known by its chemical formula C₈H₁₇NO, is a chiral compound characterized by a dimethylamino group attached to a 2-methylpentan-3-one structure. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry. Its molecular weight is approximately 143.23 g/mol, and it possesses significant pharmacological properties due to its interaction with specific receptors in biological systems.

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone functional group into an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

These reactions allow for the modification of the compound's structure, enabling the synthesis of diverse chemical entities with potential biological activity.

The primary biological activity of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is its interaction with the μ-opioid receptor. This receptor is crucial for mediating pain responses in the body. The compound has been shown to produce analgesic effects through this interaction, influencing cellular signaling pathways related to pain modulation. Additionally, it affects gene expression and cellular metabolism, demonstrating its potential as a therapeutic agent.

The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one typically involves a Mannich reaction, where pentan-3-one is reacted with formaldehyde and dimethylamine under reflux conditions. This method allows for the formation of the desired product efficiently. In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing specific catalysts and controlled temperatures .

Industrial Production Methods

In industrial applications, the synthesis may involve:

  • Use of catalysts to improve reaction rates.
  • Controlled temperatures and pressures to maximize yield.
  • Purification steps to isolate the compound from by-products.

(2S)-1-(Dimethylamino)-2-methylpentan-3-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure makes it suitable for developing compounds with analgesic properties and other therapeutic effects. It is particularly relevant in creating drugs that target opioid receptors, contributing to pain management strategies .

Studies have demonstrated that (2S)-1-(Dimethylamino)-2-methylpentan-3-one interacts specifically with μ-opioid receptors, leading to significant analgesic effects. The compound's binding affinity and efficacy at these receptors have been explored in biochemical assays, revealing its potential utility in pain relief therapies. Additionally, its influence on cellular signaling pathways suggests broader implications for its use in various therapeutic contexts.

Several compounds exhibit structural similarities to (2S)-1-(Dimethylamino)-2-methylpentan-3-one. Here are a few notable examples:

Compound NameStructural DifferencesUnique Properties
2-Dimethylamino-2-methylpentan-3-oneDimethylamino group at position 2Different reactivity due to altered sterics
3-Dimethylamino-2-methylpentan-3-oneDimethylamino group at position 3May exhibit different biological activities
1-Dimethylamino-3-methylpentan-3-oneMethyl group at position 3Potentially different pharmacokinetic profiles

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is unique due to its specific stereochemistry and structural arrangement, which influence its reactivity and biological activity compared to these similar compounds .

Mannich Reaction Approaches

Classical Mannich Condensation Mechanisms

The classical Mannich reaction mechanism for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis involves a three-component condensation process between formaldehyde, dimethylamine, and pentan-3-one [4] [8]. The mechanism proceeds through two distinct stages, beginning with the formation of an iminium ion intermediate from the reaction between formaldehyde and dimethylamine [4] [20]. This iminium ion formation represents the initial nucleophilic addition step, where the nitrogen lone pair attacks the carbonyl carbon of formaldehyde, followed by dehydration to generate the electrophilic iminium species [8] [20].

The second mechanistic stage involves the tautomerization of pentan-3-one to its enol form, which then undergoes nucleophilic attack on the iminium ion [4] [8]. The enol form acts as the nucleophile in this electrophilic addition reaction, resulting in carbon-carbon bond formation at the alpha position adjacent to the carbonyl group [8] [16]. The stereochemical outcome at the newly formed chiral center depends on the facial selectivity of the enol attack on the iminium intermediate [4] [20].

Research has demonstrated that the classical Mannich condensation mechanism can be enhanced through careful control of reaction conditions, with temperature ranges of 160°C and reaction times extending from 1 to 6 hours proving optimal for industrial applications [5]. The mechanism also benefits from the presence of acid or base catalysts, which facilitate both the iminium ion formation and subsequent enol condensation steps [20].

Regioselective Mannich Condensation Strategies

Regioselective Mannich condensation strategies for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis focus on controlling the site of electrophilic attack on the ketone substrate [6] [24]. The regioselectivity can be achieved through the use of preformed electrophiles, such as stable iminium salts, which provide greater control over the reaction pathway compared to in situ generated intermediates [13] [24].

Studies have shown that the regioselectivity of Mannich condensation can be influenced by the electronic properties of the ketone substrate and the steric environment around reactive sites [6] [24]. For asymmetric ketones like pentan-3-one, the regioselectivity is governed by the relative acidity of alpha-hydrogen atoms and the accessibility of enolate formation sites [13] [24]. The formation of kinetic versus thermodynamic enolates plays a crucial role in determining the regioselective outcome [24].

Advanced regioselective strategies employ the use of directing groups or chiral auxiliaries to control the site of nucleophilic attack [13]. These approaches have demonstrated significant improvements in regioselectivity, with some methodologies achieving greater than 90% selectivity for the desired regioisomer [13] [24].

StrategyRegioselectivity (%)Reaction ConditionsReference
Preformed iminium salts85-92Room temperature, 12 h [13]
Kinetic enolate control78-86-78°C, 2 h [24]
Chiral auxiliary approach88-95Reflux, 6 h [13]

Solvent Effects on Stereoselectivity

Solvent effects play a critical role in determining the stereoselectivity of Mannich reactions for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis [9] [38]. Theoretical investigations using density functional theory calculations have revealed that dimethyl sulfoxide significantly affects the energy barriers of stereochemical pathways, with different solvents favoring distinct stereochemical outcomes [9] [38].

Polar protic solvents such as water and alcohols can stabilize transition states through hydrogen bonding interactions, leading to enhanced stereoselectivity in certain reaction pathways [40]. Conversely, non-polar solvents like toluene and hexane can improve selectivity by reducing reaction rates and favoring thermodynamic control over kinetic control [40]. The solvent polarity directly influences the relative stability of competing transition states, with polar solvents generally favoring pathways that lead to greater charge separation [9] [38].

Research has demonstrated that the choice of solvent can dramatically alter the diastereomeric ratio of Mannich products [9]. In dimethyl sulfoxide, the free energy barriers of competing stereochemical pathways show significant differences, with the solvent reducing barriers for specific stereochemical outcomes while increasing others [9] [38]. These solvent effects are attributed to differential solvation of transition states and the ability of polar solvents to stabilize charged intermediates [38].

SolventDielectric ConstantStereoselectivity (% ee)Reaction Time (h)
Dimethyl sulfoxide47.282-898-12
Methanol32.765-7812-18
Acetonitrile37.571-8410-14
Toluene2.445-6224-36

Reaction Kinetics and Mechanistic Studies

Kinetic studies of Mannich reactions for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis have revealed complex mechanistic pathways with multiple rate-determining steps [24] [38] [39]. Computational investigations using density functional theory methods have identified that the carbon-carbon bond formation step represents the stereoselectivity-determining stage, with activation energies varying significantly between competing stereochemical pathways [38] [39].

Detailed mechanistic studies have shown that the reaction proceeds through distinct conformational intermediates, with the anti-enamine conformation proving kinetically favored over the syn-enamine by approximately 7.7 kilocalories per mole [38]. The transformation between these conformations occurs through carbon-nitrogen bond rotation, requiring only 4.2 kilocalories per mole, indicating rapid equilibration between conformational states [38].

Temperature-dependent kinetic studies have demonstrated that increasing reaction temperature enhances reaction rates but can lead to decreased stereoselectivity due to the narrowing of energy differences between competing pathways [40]. The activation energy for the stereoselective pathway has been calculated at 8.5 kilocalories per mole, while the non-selective pathway requires 12.4 kilocalories per mole [38]. These kinetic parameters provide crucial insights for optimizing reaction conditions to maximize both yield and stereoselectivity [39].

Research has also revealed that the Bürgi-Dunitz trajectory governs the nucleophilic attack geometry, with a strong linear correlation observed between the attack angle and activation energy [39]. Energy decomposition analysis has identified steric effects as the dominant factor controlling enantioselectivity, with destabilizing Pauli repulsion and preparation energy overshadowing stabilizing orbital interactions in less favored transition states [39].

Alternative Synthetic Routes

Organometallic Approaches

Organometallic approaches for synthesizing (2S)-1-(Dimethylamino)-2-methylpentan-3-one utilize Grignard reactions and other metal-mediated transformations [1] [7]. The Grignard methodology involves the reaction of (2S)-1-(Dimethylamino)-2-methylpentan-3-one precursors with ethylmagnesium halides under controlled conditions to construct the desired carbon framework [7]. These reactions typically proceed through nucleophilic addition to carbonyl intermediates, followed by hydrolysis to yield the target ketone [7].

Advanced organometallic strategies employ zinc-copper cyanide reagent systems for stereoselective carbon-carbon bond formation [6]. These bimetallic systems provide enhanced stereochemical control through the coordinated metal centers, which can direct the approach of nucleophilic species and influence the stereochemical outcome [6]. The use of dialkylzinc-copper cyanide reagents has demonstrated particular effectiveness in achieving high stereoselectivity for quaternary carbon center construction [6].

Transition metal catalysis offers additional organometallic pathways for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis [12]. Metal-organic framework-supported catalysts have shown promise for post-synthetic modification reactions, where the metal centers facilitate carbon-nitrogen bond formation through coordinated activation of substrates [12]. These heterogeneous catalytic systems provide advantages in terms of catalyst recovery and reuse, making them attractive for large-scale synthetic applications [12].

Organometallic SystemYield (%)Stereoselectivity (% de)Reaction Conditions
Ethylmagnesium bromide78-8565-72-10°C, THF, 4 h
Zinc-copper cyanide82-9188-940°C, ether, 6 h
MOF-supported catalysts69-7671-81RT, various solvents, 12 h

Enzymatic Synthesis Pathways

Enzymatic synthesis pathways for (2S)-1-(Dimethylamino)-2-methylpentan-3-one leverage biocatalytic transformations to achieve high stereoselectivity and environmental compatibility [15] [22]. Pyridoxal 5'-phosphate-dependent enzymes have been engineered to catalyze stereoselective Mannich-type reactions, enabling the direct asymmetric synthesis of beta-amino carbonyl compounds [15]. These enzymatic systems demonstrate remarkable enantioselectivity and can operate under mild reaction conditions that preserve sensitive functional groups [15].

Baeyer-Villiger monooxygenases represent another class of enzymes capable of facilitating the kinetic resolution of beta-amino ketones [22]. A collection of sixteen different bacterial monooxygenases has been evaluated for their substrate specificity toward various amino ketone substrates, with several enzymes demonstrating enantioselectivities exceeding 200 [22]. These enzymatic resolutions provide access to enantiomerically pure beta-amino ketones through selective oxidation of one enantiomer while leaving the desired stereoisomer unchanged [22].

Ketoreductase-catalyzed dynamic kinetic resolution offers a powerful approach for producing chiral amino ketones with multiple stereogenic centers [28]. These enzymatic systems combine stereoselective reduction with in situ racemization, allowing for theoretical yields approaching 100% of the desired stereoisomer [28]. The development of protein engineering techniques has enhanced the substrate scope and stereoselectivity of these biocatalytic systems [28].

Cytochrome P450 enzymes have been evolved for direct ketone synthesis from alkene precursors, providing alternative biocatalytic routes to amino ketone targets [23]. These evolved enzymes demonstrate exceptional control over reactive carbocation intermediates through confined and preorganized active sites [23]. The engineered cytochrome P450 systems enable challenging alkene functionalization reactions with high activity and selectivity [23].

Flow Chemistry Applications

Flow chemistry applications for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis offer enhanced reaction control, improved safety, and reduced waste generation compared to traditional batch processes [21] [25]. Continuous flow microreactors provide superior heat and mass transfer characteristics, enabling precise temperature control and rapid mixing of reactive components [21]. These advantages are particularly beneficial for Mannich reactions, which often require careful temperature management to achieve optimal stereoselectivity [25].

Microchemical systems incorporating catalyst-immobilized magnetic particles have been developed for continuous flow catalytic reactions [21]. These systems feature automatic separation and recirculation of catalytic species, maximizing the advantages of microreactor technology while enabling catalyst reuse [21]. The magnetic separation approach eliminates the need for complex separation procedures and allows for continuous operation [21].

Advanced flow chemistry methodologies employ transient flow conditions to rapidly generate kinetic data for reaction optimization [25]. Temperature and flow rate ramping experiments can characterize complex reaction kinetics using minimal material consumption and reduced experimental time [25]. These approaches provide frameworks for studying more complex kinetic systems and optimizing reaction conditions for industrial applications [25].

The integration of online analytical tools with flow chemistry systems enables real-time monitoring of reaction progress and product formation [25]. This combination allows for immediate feedback and reaction optimization without the need for extensive offline analysis [25]. Flow chemistry platforms have demonstrated particular effectiveness for multi-step synthetic sequences, where intermediate products can be telescoped directly into subsequent transformations [21].

Stereoselective Synthesis

Chiral Catalyst Systems

Chiral catalyst systems for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis encompass diverse classes of asymmetric catalysts capable of inducing high enantioselectivity [10] [11] [14]. Chiral Brønsted acid catalysts based on phosphoric acid derivatives have demonstrated exceptional performance in enantioselective Mannich-type reactions, achieving enantioselectivities exceeding 99% under optimized conditions [10]. These catalysts operate through dual activation mechanisms, simultaneously activating both nucleophilic and electrophilic components of the reaction [10].

Proline and related chiral organocatalysts represent highly effective systems for asymmetric Mannich reactions [11] [8]. The stereochemical outcome of proline-catalyzed reactions typically favors syn-selective products through preferential si-face attack on imine substrates [11]. Modified proline derivatives, including thiazolidine-4-carboxylic acid and 5,5-dimethylthiazolidine-4-carboxylic acid, provide enhanced stereoselectivity through improved steric control and electronic properties [9] [11].

Chiral phosphinoyl-aziridine catalysts constitute an emerging class of asymmetric catalysts for Mannich reactions [14]. These catalysts feature both phosphine oxide moieties and aziridine rings, providing multiple sites for substrate coordination and stereochemical control [14]. Enantiomerically pure aziridines bearing phosphine oxide groups have been prepared in high yields and tested as chiral catalysts for three-component Mannich reactions [14].

Catalyst TypeEnantioselectivity (% ee)Yield (%)Substrate Scope
Chiral phosphoric acids95-9982-94Broad aldimines
Proline derivatives89-9675-89Aldehydes, ketones
Phosphinoyl-aziridines85-9369-84Aromatic substrates
Thioproline systems91-9778-86Cyclic ketones

Asymmetric Induction Methods

Asymmetric induction methods for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis can be categorized into three primary approaches: internal asymmetric induction, relayed asymmetric induction, and external chiral induction [13]. Internal asymmetric induction relies on pre-existing chirality within the substrate to direct the stereochemical outcome of subsequent transformations [13]. This chiral pool approach utilizes readily available chiral starting materials to establish stereochemical control through conformational preferences and steric interactions [13].

Relayed asymmetric induction employs chiral auxiliary groups that are temporarily installed to influence stereochemical outcomes and subsequently removed [13]. This approach offers high levels of stereochemical control through the use of well-established chiral auxiliaries such as Evans oxazolidinones or Oppolzer sultams [13]. The chiral auxiliary approach provides predictable stereochemical outcomes based on established models of asymmetric induction [13].

External chiral induction utilizes chiral catalysts or reagents to impart stereochemical control without permanent modification of the substrate structure [11] [14]. This approach offers advantages in terms of atom economy and synthetic efficiency, as the chiral inducing agent can be used in substoichiometric quantities [14]. Asymmetric catalysis represents the most environmentally sustainable approach to asymmetric synthesis, minimizing waste generation and maximizing atom utilization [11].

Computational studies have provided detailed insights into the mechanisms of asymmetric induction in Mannich reactions [39]. Theoretical investigations reveal that steric effects represent the dominant factor controlling enantioselectivity, with destabilizing interactions in disfavored transition states overshadowing stabilizing orbital interactions [39]. The Bürgi-Dunitz trajectory of nucleophilic attack correlates strongly with activation energies, providing predictive models for stereochemical outcomes [39].

Resolution Techniques

Resolution techniques for (2S)-1-(Dimethylamino)-2-methylpentan-3-one encompass both classical diastereomeric salt formation and modern chromatographic separation methods [31] [32] [33]. High-performance liquid chromatography using polysaccharide-based chiral stationary phases has proven highly effective for analytical and preparative separation of amino ketone enantiomers [31] [36]. Cellulose derivatives demonstrate superior enantioselectivity compared to amylose derivatives for beta-amino ketone separations, with separation factors ranging from 1.72 to 8.58 [31] [32].

Chiral stationary phases based on crown ether systems provide alternative resolution approaches for alpha-amino ketones [32]. These phases utilize (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 covalently bonded to silica gel, achieving excellent resolution with separation factors ranging between 1.72 and 8.58 [32]. The chromatographic resolution behavior depends critically on organic modifier type and concentration, acidic modifier presence, ammonium acetate concentration, and column temperature [32].

Diastereomeric salt resolution represents a classical but robust approach for large-scale enantiomer separation [33] [37]. This method utilizes chiral resolving agents such as dibenzoyltartaric acid or tartaric acid to form diastereomeric salts with differing solubilities [33]. The resolution efficiency depends on crystallization time, solvent choice, and temperature, with longer crystallization periods generally providing improved enantiomeric purity [33].

Preferential enrichment represents an unusual symmetry-breaking crystallization phenomenon applicable to certain racemic amino acid derivatives [29]. This approach involves spontaneous enantiomeric resolution through polymorphic transitions from kinetically formed metastable crystals to thermodynamically stable forms [29]. The process results in partial crystal disintegration and preferential enrichment of opposite enantiomers in solution [29].

Resolution MethodEnantiomeric Purity (% ee)Recovery Yield (%)Scale Applicability
Chiral HPLC95-9940-45Analytical/small prep
Crown ether CSP92-9742-48Analytical
Diastereomeric salts85-9465-78Large scale
Preferential enrichment88-9555-68Medium scale

Enantioselective Biocatalysis

Enantioselective biocatalysis for (2S)-1-(Dimethylamino)-2-methylpentan-3-one synthesis utilizes evolved enzymes capable of achieving exceptional stereoselectivity under mild reaction conditions [15] [22] [26]. Pyridoxal 5'-phosphate-dependent enzymes engineered for stereoselective Mannich-type reactions enable direct asymmetric synthesis of unprotected alpha,beta-diamino acids [15]. These biocatalysts demonstrate remarkable substrate tolerance, accepting diverse alpha-amino acids as Mannich donors and various cyclic imines as acceptors [15].

Aldo-keto reductases identified through gene mining approaches provide highly stereoselective reduction of bulky ketones [26]. Five distinct aldo-keto reductases from different microorganisms have been characterized for their ability to catalyze stereoselective reduction of sterically hindered ketones [26]. These enzymes demonstrate varying substrate specificities and stereoselectivities, with some systems achieving greater than 95% enantiomeric excess [26].

Ketoreductase-catalyzed dynamic kinetic resolution systems combine enzymatic stereoselectivity with chemical racemization to achieve theoretical yields approaching 100% of desired stereoisomers [28]. These systems have been successfully applied to alpha-substituted beta-keto esters, alpha-alkyl-beta-keto amides, and various cyclic ketones [28]. The development of protein engineering techniques has expanded the substrate scope and enhanced the stereoselectivity of these biocatalytic platforms [28].

Biocatalytic cascade systems integrate multiple enzymatic transformations to construct complex molecular architectures [15]. These cascades combine imine-generating enzymes with stereoselective Mannich catalysts to provide atom-economic routes to structurally complex alpha,beta-diamino acids [15]. The enzymatic platforms demonstrate exceptional control over multiple stereogenic centers, enabling access to compounds with contiguous stereocenters [15].

Enzyme ClassSubstrate TypeEnantioselectivity (E)Conversion (%)
PLP-dependent enzymesCyclic imines>20085-95
Aldo-keto reductasesBulky ketones>20078-92
KetoreductasesBeta-keto esters150-25082-96
Cascade systemsMultiple substrates>20075-89

XLogP3

1

Wikipedia

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Dates

Modify: 2023-07-17

Explore Compound Types